LY3009120 - 1454682-72-4

LY3009120

Catalog Number: EVT-288198
CAS Number: 1454682-72-4
Molecular Formula: C23H29FN6O
Molecular Weight: 424.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY3009120 is a potent and selective pan-RAF inhibitor. [, ] RAF kinases are key components of the RAS-RAF-MEK-MAPK signaling pathway, which plays a crucial role in cell growth, proliferation, and survival. [] Mutations in this pathway, particularly in the BRAF gene, are frequently observed in various cancers, including melanoma. [, ] LY3009120 inhibits all three isoforms of RAF kinase: ARAF, BRAF, and CRAF. [] This pan-RAF inhibition profile makes it a potentially valuable tool in combating cancers driven by mutations in the RAS-RAF-MEK-MAPK pathway, including those resistant to selective BRAF inhibitors. [, ]

Synthesis Analysis

The synthesis of LY3009120 is described in detail in patent literature. [, ] While the specific details are beyond the scope of this analysis, the synthesis generally involves a multi-step process utilizing commercially available starting materials and established chemical transformations.

Molecular Structure Analysis

The molecular structure of LY3009120 comprises a pyrido[2,3-d]pyrimidine core, a urea linker, and a substituted phenyl ring. [, ] The specific arrangement of atoms and functional groups within these structural elements contributes to its binding affinity and selectivity towards RAF kinases.

Mechanism of Action

LY3009120 acts by binding to the ATP-binding site of RAF kinases, thereby inhibiting their catalytic activity. [, ] This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately blocking the transmission of growth and proliferation signals within the cell. LY3009120 demonstrates minimal paradoxical activation of the MAPK pathway in BRAF wild-type cells, unlike some selective BRAF inhibitors. [] This characteristic is attributed to its ability to inhibit CRAF even in the presence of activated RAS, mitigating the potential for promoting tumor growth in BRAF wild-type cancers. []

Applications

LY3009120 has demonstrated promising results in preclinical studies for its potential use in treating various cancers. [, ]

  • In vitro studies: LY3009120 effectively inhibited the growth of various cancer cell lines, including melanoma cells harboring BRAF V600E mutations and those with RAS mutations. [, ]
  • In vivo studies: In mouse models of cancer, LY3009120 exhibited significant antitumor activity, both as a single agent and in combination with other targeted therapies. [, ]
Future Directions
  • Clinical Development: Based on its promising preclinical profile, further research is warranted to investigate the safety and efficacy of LY3009120 in clinical trials for treating various cancers, including melanoma brain metastases. []

CCT196969

Compound Description: CCT196969 ([1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea]) is a pan-RAF inhibitor. []

Relevance: CCT196969 is structurally related to 1-(3,3-Dimethylbutyl)-3-[2-fluoro-4-methyl-5-[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl]phenyl]urea (LY3009120) as both compounds are pan-RAF inhibitors and share a similar core structure including a urea linker and a substituted phenyl ring. [] They differ in the specific heterocyclic moieties attached to this core.

MLN2480

Compound Description: MLN2480 ([4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]-]) is another pan-RAF inhibitor. []

Relevance: Similar to CCT196969, MLN2480 is classified as a pan-RAF inhibitor alongside LY3009120. [] While their core structures differ significantly, they are related by their shared ability to inhibit all RAF isoforms.

Vemurafenib and Dabrafenib

Compound Description: Vemurafenib and dabrafenib are kinase inhibitors that specifically target the oncogenic BRAF V600E mutation. [] These inhibitors have demonstrated significant clinical efficacy in melanoma patients harboring this mutation. []

Relevance: While structurally distinct from LY3009120, vemurafenib and dabrafenib are relevant as they represent earlier-generation BRAF inhibitors. [] The development of LY3009120, a pan-RAF inhibitor, was motivated by the limitations of these earlier inhibitors, such as paradoxical MAPK pathway activation and limited efficacy against RAS mutant tumors. [] LY3009120 was specifically designed to overcome these limitations by targeting all RAF isoforms, including wild-type BRAF and CRAF. []

Properties

CAS Number

1454682-72-4

Product Name

LY3009120

IUPAC Name

1-(3,3-dimethylbutyl)-3-[2-fluoro-4-methyl-5-[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl]phenyl]urea

Molecular Formula

C23H29FN6O

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C23H29FN6O/c1-13-9-18(24)19(29-22(31)26-8-7-23(3,4)5)11-16(13)17-10-15-12-27-21(25-6)30-20(15)28-14(17)2/h9-12H,7-8H2,1-6H3,(H2,26,29,31)(H,25,27,28,30)

InChI Key

HHCBMISMPSAZBF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C2=C(N=C3C(=C2)C=NC(=N3)NC)C)NC(=O)NCCC(C)(C)C)F

Solubility

Soluble in DMSO, not in water

Synonyms

LY3009120; LY-3009120; LY 3009120; DP4978; DP 4978; DP-4978.

Canonical SMILES

CC1=CC(=C(C=C1C2=C(N=C3C(=C2)C=NC(=N3)NC)C)NC(=O)NCCC(C)(C)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.